Nami-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

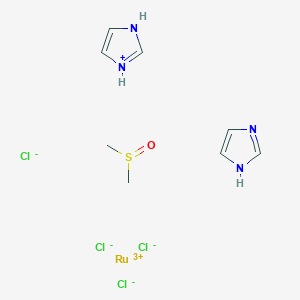

NAMI-A is the imidazolium salt of the coordination complex [RuCl4(dmso)(C3N2H4)]− where dmso is dimethylsulfoxide and C3N2H4 is imidazole . It has been investigated as an anticancer agent . The chemical formula is C8H15Cl4N4ORuS and the molar mass is 458.17 g·mol −1 .

Synthesis Analysis

The synthesis of NAMI-A involves the reaction of RuCl3·3H20 with HCl and DMSO (dimethylsulfoxide). This reaction results in the trans complex Imidazolium trans-imidazoledimethyl sulfoxide-tetrachlororuthenate (III) (NAMI-A) .Molecular Structure Analysis

NAMI-A is a coordination complex where dmso is dimethylsulfoxide and C3N2H4 is imidazole . The structure of NAMI-A is related to two other compounds, KP1019 and BOLD-100 .Chemical Reactions Analysis

NAMI-A is considered a pro-drug formulation that becomes active upon hydrolysis . At pH 7.4, a chloride is replaced by water giving a charge-neutral aquo complex . At lower pH, imidazole is cleaved and replaced with water . NAMI-A dissociates differently based on pH .Physical And Chemical Properties Analysis

The physical and chemical properties of NAMI-A are influenced by its molecular structure and its interactions with other substances. For example, the addition of human H-chain ferritin (HuHf) to NAMI-A solutions significantly increases the rate of spontaneous NAMI-A hydrolysis .Aplicaciones Científicas De Investigación

Chemical Stability and Kinetics : Nami-A has been studied for its chemical stability, revealing that it follows first-order kinetics at pH<6 and zero-order kinetics at pH ≥6. It's most stable in the pH range of 3-4 and is not significantly affected by buffer components (Bouma et al., 2002).

Anti-Angiogenic Activity : Nami-A exhibits anti-angiogenic properties, inhibiting endothelial cell functions vital for angiogenesis, a process critical for tumor growth and metastasis. This activity is displayed both in vitro and in the chick embryo chorioallantoic membrane model (Vacca et al., 2002).

MEK/ERK Signaling Pathway Inhibition : Nami-A has been shown to inhibit the MEK/ERK signaling pathway, down-regulating c-myc gene expression and impacting endothelial cell proliferation. This suggests its role in modulating cellular processes related to cancer progression (Pintus et al., 2002).

Binding with Serum Albumin and Transferrin : Research indicates that Nami-A forms adducts with serum albumin and transferrin. These adducts have smaller effects on cell viability and cell cycle progression compared to free Nami-A, suggesting that plasma protein binding could be a mechanism of drug inactivation (Bergamo et al., 2003).

Clinical Trials and Pharmacokinetics : Nami-A has undergone Phase I clinical trials, with studies assessing its maximum-tolerated dose, adverse events, and dose-limiting toxicity in patients with solid tumors. Its pharmacokinetics revealed a linear relationship between dose and plasma concentration (Rademaker-Lakhai et al., 2004).

Anti-Metastatic Effects : Nami-A shows a selective effect on lung metastases of solid metastasizing tumors. Its effect is thought to be due to its binding to collagen and its ability to selectively target metastatic cells (Sava et al., 2003).

Mecanismo De Acción

Safety and Hazards

Clinical trials were conducted on NAMI-A in patients with varying solid tumors . Several side effects were observed including mild hematologic toxicity, nausea, vomiting, diarrhea, stomatitis, fatigue, creatinine increase, fever, sensitivity reactions to the drug, phlebitis at the injection site, and blisters on hands and feet .

Direcciones Futuras

The future directions of NAMI-A research could involve further clinical trials, particularly in combination with other drugs. Due to negative results of the stand-alone Phase I trial, and knowledge that NAMI-A slows down progression of metastasis, and not growth of the initial tumor, Phase I & II trials were done using gemcitabine, a nucleoside analog that has shown to be successful in treating lung cancer .

Propiedades

IUPAC Name |

1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBTXZRLXLLKO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl4N4ORuS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201653-76-1 |

Source

|

| Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NAMI-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMI-A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)

![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

methanone](/img/structure/B609350.png)